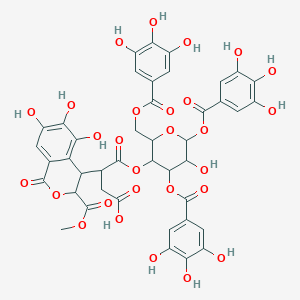

Methyl neochebulinate

Description

Methyl neochebulinate is a chemical compound that has garnered attention within the specialized field of natural product chemistry. As a derivative of more complex molecules found in medicinal plants, its study offers insights into the chemical diversity of plant metabolites and the transformations they can undergo. This article provides a focused exploration of this compound, detailing its significance, research history, and classification within the chemical group of hydrolyzable tannins.

Properties

Molecular Formula |

C42H36O28 |

|---|---|

Molecular Weight |

988.7 g/mol |

IUPAC Name |

4-[5-hydroxy-4,6-bis[(3,4,5-trihydroxybenzoyl)oxy]-2-[(3,4,5-trihydroxybenzoyl)oxymethyl]oxan-3-yl]oxy-4-oxo-3-(5,6,7-trihydroxy-3-methoxycarbonyl-1-oxo-3,4-dihydroisochromen-4-yl)butanoic acid |

InChI |

InChI=1S/C42H36O28/c1-64-41(63)34-26(25-14(39(61)68-34)8-22(49)30(55)31(25)56)15(9-24(50)51)40(62)67-33-23(10-65-36(58)11-2-16(43)27(52)17(44)3-11)66-42(70-38(60)13-6-20(47)29(54)21(48)7-13)32(57)35(33)69-37(59)12-4-18(45)28(53)19(46)5-12/h2-8,15,23,26,32-35,42-49,52-57H,9-10H2,1H3,(H,50,51) |

InChI Key |

KKDZPMDDYIYZJK-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1C(C2=C(C(=C(C=C2C(=O)O1)O)O)O)C(CC(=O)O)C(=O)OC3C(OC(C(C3OC(=O)C4=CC(=C(C(=C4)O)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)COC(=O)C6=CC(=C(C(=C6)O)O)O |

Origin of Product |

United States |

Natural Occurrence and Distribution of Methyl Neochebulinate

Related Tannins

The chemical landscape of Terminalia chebula fruits is dominated by a diverse array of hydrolyzable tannins. These are esters of gallic acid or its derivatives, such as ellagic acid, with a polyol core, typically glucose. Structurally, these tannins are closely related to Methyl neochebulinate. Some of the prominent tannins found alongside this compound include:

Dithis compound: A closely related derivative of this compound. nih.gov

Neochebulagic acid: Another key tannin that shares a structural relationship with this compound. researchgate.net

Chebulagic acid: A well-known and abundant ellagitannin in Terminalia species. scispace.com

Chebulinic acid: Another major hydrolyzable tannin found in the fruits. mdpi.com

Galloyl derivatives of glucose: A variety of simple gallotannins where one or more hydroxyl groups of glucose are esterified with gallic acid.

Polyhydroxytriterpenoid Derivatives

In addition to tannins, the fruits of Terminalia chebula are also a source of numerous polyhydroxytriterpenoid derivatives. acgpubs.orgacgpubs.org These compounds are characterized by a 30-carbon backbone, often with multiple hydroxyl groups and sometimes esterified with galloyl moieties. Their co-existence with this compound suggests a potential interplay in the plant's secondary metabolism. Examples of these compounds include:

Arjungenin: A triterpenoid (B12794562) that has been isolated from Terminalia species. medchemexpress.com

Galloyl esters of triterpenoids: Various triterpenoids have been found to be esterified with gallic acid, linking them to the tannin biosynthetic pathway. nih.gov

The following table lists some of the compounds that are found in close association with this compound in Terminalia chebula:

| Compound Name | Class |

| Dithis compound | Hydrolyzable Tannin |

| Neochebulagic acid | Hydrolyzable Tannin |

| Chebulagic acid | Hydrolyzable Tannin |

| Chebulinic acid | Hydrolyzable Tannin |

| Arjungenin | Polyhydroxytriterpenoid |

| 23-O-galloyl arjunolic acid | Polyhydroxytriterpenoid Derivative |

| Arjunetin | Polyhydroxytriterpenoid Derivative |

Isolation and Purification Methodologies for Methyl Neochebulinate

Extraction Techniques from Botanical Materials

The journey to obtaining pure methyl neochebulinate begins with its extraction from plant material, most commonly the fruits of Terminalia chebula. The choice of solvent and extraction method is critical in maximizing the yield of this and other related phenolic compounds.

Ethanol (B145695) and methanol (B129727) are frequently employed as extraction solvents due to their efficacy in dissolving tannins. Aqueous ethanol, in particular, has been shown to be highly effective. Studies have explored various concentrations, with findings indicating that a 60-80% ethanol-water mixture can provide a high yield of total phenolics, including hydrolysable tannins. plos.orgresearchgate.net For instance, one optimization study determined that 68% ethanol was optimal for extracting phenolic compounds from T. chebula fruits using ultrasonic-assisted extraction (UAE). nih.gov

Several extraction techniques are utilized, each with its own set of advantages. Conventional methods like maceration (soaking) and reflux extraction are common. researchgate.netnih.gov More advanced methods such as Ultrasonic-Assisted Extraction (UAE) have been applied to enhance efficiency. UAE uses sound waves to facilitate solvent penetration into the plant matrix, which can lead to higher yields in shorter times and at lower temperatures, thus preserving thermolabile compounds. nih.gov One study reported a total phenolic yield of 448.7 ± 2.15 mg GAE/g dry weight under optimized UAE conditions. nih.gov

Following initial extraction, the crude extract is often concentrated under reduced pressure to yield a semi-solid residue, which then undergoes further fractionation. nih.gov This initial step is crucial for preparing a sample suitable for subsequent high-resolution purification techniques.

Chromatographic Separation Strategies

Chromatography is the cornerstone of isolating this compound from the complex mixture of phytochemicals present in the crude extract. A multi-step chromatographic approach, often involving both normal-phase and reversed-phase techniques, is typically necessary to achieve high purity.

Column Chromatography Approaches

Column chromatography serves as a primary and indispensable step for the initial fractionation of the crude extract. Silica (B1680970) gel is the most commonly used stationary phase for this purpose. academicoa.comthieme-connect.comijpsr.info The extract, often triturated with a small amount of silica gel, is loaded onto the top of a packed column. academicoa.com

A gradient elution strategy is then employed, where the polarity of the mobile phase is gradually increased. This allows for the sequential separation of compounds based on their affinity for the stationary phase. Common solvent systems used for the elution of tannins from Terminalia extracts include gradients of:

n-Hexane and Ethyl Acetate academicoa.com

Chloroform and Acetone thieme-connect.com

Acetone and Methanol thieme-connect.comijpsr.info

Acetone and Ethanol ijpsr.info

Fractions are collected systematically and monitored by Thin-Layer Chromatography (TLC) to identify those containing the compounds of interest. academicoa.comresearchgate.net Fractions with similar TLC profiles are pooled together for further purification. While this step effectively separates major classes of compounds, it is generally insufficient to yield pure this compound, necessitating further refinement. In some protocols, Sephadex LH-20, a size-exclusion chromatography medium, is also used to separate tannins from other polyphenols. nih.gov

Table 1: Example of a Column Chromatography Protocol for Fractionating Terminalia chebula Extract

| Parameter | Description |

| Stationary Phase | Silica Gel (60-120 mesh) |

| Mobile Phase | Gradient elution with Acetone and Ethanol |

| Elution Sequence | 100% Acetone -> Acetone:Ethanol (75:25) -> Acetone:Ethanol (50:50) -> Acetone:Ethanol (25:75) -> 100% Ethanol |

| Fraction Collection | 10 ml fractions collected and monitored by TLC |

| This table is a representative example based on methodologies described in the literature. ijpsr.info |

Preparative High-Performance Liquid Chromatography (HPLC)

For the final purification of this compound to a high degree of homogeneity, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice. ardena.comteledynelabs.com This technique offers superior resolution and efficiency compared to standard column chromatography.

Reversed-phase (RP) HPLC is the most common modality for purifying hydrolysable tannins. hebmu.edu.cn In this setup, a non-polar stationary phase (typically C18-bonded silica) is used with a polar mobile phase. The separation is based on the hydrophobic/hydrophilic character of the molecules.

A typical preparative RP-HPLC protocol for isolating tannins involves:

Column: A reversed-phase column, such as a C18 or a specialized column like a COSMOSIL PBr. nih.gov

Mobile Phase: A gradient system composed of an aqueous solvent (often with an acid modifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol. nih.govresearchgate.net

Detection: A UV detector is used to monitor the column effluent, typically at wavelengths around 270-280 nm, where tannins exhibit strong absorbance. nih.gov

One study detailed the use of a preparative HPLC system with a COSMOSIL PBr column and a gradient of methanol and 0.1% formic acid in water to successfully isolate compounds from a T. chebula extract. nih.gov The fractions corresponding to the desired peaks are collected, and the solvent is removed to yield the purified compound. The purity is then confirmed using analytical HPLC and spectroscopic methods like NMR and MS. researchgate.net

Table 2: Representative Preparative HPLC Conditions for Tannin Purification

| Parameter | Specification |

| Instrument | Preparative HPLC System |

| Column | Reversed-Phase C18, 5 µm |

| Mobile Phase A | Water with 0.05% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile |

| Elution Mode | Gradient |

| Flow Rate | Variable (scaled up from analytical methods) |

| Detection | UV at 270 nm |

| This table represents typical conditions synthesized from common practices in tannin analysis. researchgate.netnih.gov |

HPLC-based Activity Profiling for Bioactive Fraction Isolation

A modern and efficient strategy for isolating bioactive compounds like this compound is HPLC-based activity profiling. This approach integrates chemical separation with biological testing to rapidly identify active constituents in a complex extract, guiding the purification process. nih.gov

The process involves separating the crude or semi-purified extract using analytical or semi-preparative HPLC. The column effluent is split; a small portion goes to a detector (like UV or MS) to generate a chromatogram, while the major portion is collected into a series of microtiter plates. nih.gov

Each well of the plate now contains the compounds that eluted from the column at a specific time. The solvent is evaporated, and the array of fractions is then subjected to a relevant bioassay. For a compound like this compound, an antioxidant assay, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, is highly relevant. nih.gov

By correlating the activity in each well with the peaks in the chromatogram, researchers can pinpoint the exact retention time of the bioactive compound(s). This "activity chromatogram" provides a clear target for large-scale preparative HPLC, significantly streamlining the isolation process by focusing efforts only on the fractions that exhibit the desired biological effect. A study on Chebulae Fructus successfully used this spectrum-effect relationship with a DPPH assay to screen for and identify antioxidant compounds. nih.gov This method avoids the laborious process of isolating every component and ensures that the purification efforts are directed toward compounds with proven bioactivity.

Structural Characterization and Elucidation of Methyl Neochebulinate

Spectroscopic Interpretation for Molecular Structure Assignment

The foundational framework for determining the molecular structure of Methyl neochebulinate relies on the detailed analysis of its spectroscopic signatures. Modern spectroscopic methods provide unparalleled insight into the atomic-level connectivity and three-dimensional arrangement of complex molecules. For this compound, a comprehensive evaluation of its NMR spectra was instrumental in assigning its intricate structure. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy Data Analysis

NMR spectroscopy stands as a cornerstone in the structural elucidation of organic compounds. Through the analysis of ¹H NMR, ¹³C NMR, and various two-dimensional NMR experiments like Heteronuclear Multiple Bond Correlation (HMBC), a complete picture of the molecular skeleton and the placement of functional groups can be achieved. The identification of this compound was accomplished through meticulous spectroscopic interpretation. nih.gov While the complete raw data tables for this compound are found within specialized scientific literature, this section will outline the principles of how such data are used for its structural confirmation.

Proton NMR (¹H NMR) spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms within a molecule. For a complex structure like this compound, the ¹H NMR spectrum would be expected to show a multitude of signals corresponding to its various protons, including those on the glucose core, the galloyl groups, and the unique chebuloyl moiety. The chemical shifts (δ) of these protons, their integration values (representing the number of protons), and their coupling patterns (splitting) are all critical pieces of the structural puzzle. The structure of this compound was elucidated based on such detailed spectroscopic analysis. jst.go.jp

A representative, though not exhaustive, interactive table illustrating the type of data obtained from a ¹H NMR spectrum for a compound like this compound is presented below. Please note that specific values for this compound require access to dedicated chemical research publications.

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| Aromatic Protons (Galloyl) | 6.8 - 7.2 | s | - |

| Anomeric Proton (Glucose) | ~5.5 | d | ~8.0 |

| Methoxy Protons (-OCH₃) | ~3.7 | s | - |

| Methylene Protons (-CH₂-) | 3.5 - 4.5 | m | - |

| Methine Protons (-CH-) | 3.0 - 5.0 | m | - |

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the type of carbon (e.g., carbonyl, aromatic, aliphatic) and its local electronic environment. The structural elucidation of this compound was supported by comprehensive ¹³C NMR analysis. jst.go.jpchemfaces.com

An illustrative interactive table of expected ¹³C NMR data for a compound with the structural features of this compound is provided below. Actual experimental values are reported in specialized literature.

| Carbon Assignment | Chemical Shift (δ) ppm |

| Carbonyl Carbons (Ester, Acid) | 165 - 175 |

| Aromatic Carbons (Galloyl) | 110 - 150 |

| Anomeric Carbon (Glucose) | ~95 |

| Glucose Core Carbons | 60 - 80 |

| Methoxy Carbon (-OCH₃) | ~52 |

HMBC is a powerful two-dimensional NMR technique that reveals long-range (typically 2-3 bond) correlations between protons and carbons. For a molecule as large and complex as this compound, HMBC is indispensable for piecing together the various structural fragments. It allows for the unambiguous connection of the galloyl groups and the chebuloyl moiety to the central glucose core by showing correlations between protons on one part of the molecule and carbons in another. The structural determination of this compound was confirmed through extensive 2D-NMR experiments, including HMBC. researchgate.net

Below is a conceptual interactive table demonstrating the type of connectivity information derived from an HMBC experiment for this compound.

| Proton (¹H) | Correlated Carbon (¹³C) | Inferred Connectivity |

| Anomeric Proton (H-1 of Glucose) | Carbonyl C of Galloyl Group | Galloyl group attached at C-1 of glucose |

| Methoxy Protons (-OCH₃) | Carbonyl C of Chebuloyl Moiety | Methyl ester is part of the chebuloyl group |

| Aromatic Proton (Galloyl) | Carbons within the same Galloyl Ring | Confirms galloyl structure |

| Glucose Protons | Carbons in adjacent positions on the glucose ring | Confirms glucose ring structure |

Mass Spectrometry (MS) Applications in Structural Confirmation

Mass spectrometry is a crucial analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide a very accurate mass measurement, allowing for the determination of its molecular formula, C₄₂H₃₆O₂₈. chemfaces.com

Identification of this compound Isomers

The structural complexity of this compound gives rise to the possibility of several isomers. Isomers are molecules that have the same molecular formula but different arrangements of atoms. In the context of natural products, this can include stereoisomers (different 3D arrangements) and constitutional isomers (different connectivity).

Research on the chemical constituents of Terminalia chebula has led to the identification of several related compounds that are isomers or close derivatives of this compound. These include:

Dithis compound : This compound is a dimethylated derivative of neochebulinic acid. nih.gov

1'-O-methyl neochebulanin : An artifact identified through spectroscopic interpretation. nih.gov

Dimethyl 4'-epi-neochebulagate : An epimer of dimethyl neochebulagate, indicating a different stereochemical configuration at one of the chiral centers. nih.gov

Methyl chebulagate : Another related artifact isolated from Terminalia chebula. nih.gov

The identification of these isomers and related compounds relies on subtle but significant differences in their spectroscopic data, particularly in their NMR spectra and mass spectrometric fragmentation patterns.

Biosynthetic Pathways and Precursors of Methyl Neochebulinate

Involvement of Phenylpropanoid Biosynthesis Pathways (Inferred)

Methyl neochebulinate is classified as a phenolic compound derived from the shikimate and phenylpropanoid pathways. naturalproducts.net The general phenylpropanoid pathway is a central route in plant secondary metabolism, responsible for synthesizing a wide array of compounds from the amino acid phenylalanine. frontiersin.orgresearchgate.net

The journey begins with phenylalanine, which is converted into cinnamic acid. This is followed by a series of hydroxylation and methylation reactions to produce various hydroxycinnamic acids, such as p-coumaric acid. genome.jp These acids are the precursors to flavonoids, lignins, and, crucially for this compound, hydrolysable tannins. frontiersin.orgresearchgate.net The galloyl moieties that are a key feature of this compound are derived from gallic acid. Gallic acid itself is formed via the shikimic acid pathway, which is the upstream pathway that also produces phenylalanine. doi.org Therefore, the fundamental building blocks of this compound are deeply rooted in the shikimate-phenylpropanoid metabolic network. The pathway provides the essential phenolic acid precursors that are subsequently assembled into the complex tannin structure.

| Pathway | Key Precursor(s) | Contribution to this compound |

|---|---|---|

| Shikimate Pathway | Shikimic Acid, Phenylalanine | Provides the initial aromatic amino acid (phenylalanine) and the direct precursor to gallic acid. doi.org |

| Phenylpropanoid Pathway | Cinnamic Acid, p-Coumaroyl-CoA | General pathway leading to the formation of phenolic compounds, including the galloyl moieties. researchgate.net |

| Pentose Phosphate Pathway | Glucose | Provides the central glucose core onto which the galloyl and chebuloyl groups are attached. |

Post-Translational Modification Mechanisms

In the context of natural product biosynthesis, the term "post-translational modification" is adapted to describe the enzymatic modifications of a core chemical scaffold after its initial assembly. These modifications are critical for generating the vast diversity of natural products observed in plants and other organisms. nih.govthermofisher.com For this compound, these late-stage tailoring reactions include methylation and hydrolytic processes that define its final structure and that of related compounds.

The name "this compound" explicitly points to the presence of a methyl group, specifically in a methoxycarbonyl (-COOCH3) functional group. nih.gov This structural feature arises from an enzymatic methylation reaction. In biological systems, this process is typically catalyzed by a class of enzymes known as methyltransferases. longdom.org

These enzymes facilitate the transfer of a methyl group from a donor molecule, which is almost universally S-adenosyl methionine (SAM), to an acceptor substrate. thermofisher.com In the biosynthesis of this compound, it is proposed that a precursor molecule, neochebulinic acid (which contains a carboxylic acid group), undergoes methylation catalyzed by a specific methyltransferase. This reaction converts the carboxylic acid to a methyl ester, yielding the final this compound compound. This methylation is a crucial step, potentially altering the compound's chemical properties.

Hydrolytic reactions involve the cleavage of chemical bonds by the addition of a water molecule and are fundamental in both the biosynthesis and degradation of natural products. monash.edu this compound is a type of hydrolysable tannin, meaning its ester bonds are susceptible to cleavage through hydrolysis. unizin.org This process can be catalyzed by enzymes or occur under acidic conditions. monash.edu

The complex structure of this compound contains numerous ester linkages connecting the galloyl groups and the chebuloyl moiety to the central glucose core. nih.gov Hydrolysis of these bonds would break down the molecule into its constituent parts, such as gallic acid, chebulic acid, and glucose. This process is significant because it can lead to the formation of a suite of structurally related compounds found alongside this compound in Terminalia chebula. For instance, the partial hydrolysis of more complex tannins could yield simpler ones, or complete hydrolysis could release the basic phenolic acid building blocks. Therefore, hydrolysis is a key mechanism for increasing the chemical diversity of tannins within the plant.

| Modification Process | Enzyme Class (Inferred) | Substrate (Example) | Product (Example) | Significance |

|---|---|---|---|---|

| Methylation | Methyltransferase | Neochebulinic Acid (carboxyl group) | This compound (methyl ester) | Adds a methyl group, completing the final structure of the named compound. thermofisher.comlongdom.org |

| Hydrolysis | Hydrolase (e.g., Esterase) | Complex Tannins, this compound | Gallic Acid, Chebulic Acid, Glucose | Breaks down complex tannins into simpler, related structures, increasing chemical diversity. monash.eduunizin.org |

Compound Reference Table

| Compound Name |

|---|

| This compound |

| Gallic acid |

| Chebulic acid |

| Glucose |

| Phenylalanine |

| Cinnamic acid |

| p-Coumaric acid |

| p-Coumaroyl-CoA |

| Shikimic Acid |

| S-adenosyl methionine (SAM) |

| Neochebulinic acid |

Chemical Synthesis Approaches to Methyl Neochebulinate and Analogs

Strategies for De Novo Synthesis of Methyl Neochebulinate

A de novo, or total, synthesis of a natural product involves its construction from simple, commercially available starting materials. This approach is fundamental for confirming the structure of a complex molecule and for providing a potential route for producing analogs that are not found in nature.

As of now, a complete de novo synthesis of this compound has not been reported in scientific literature. The intricate structure of this compound, characterized by a densely functionalized core, multiple stereocenters, and several ester linkages, presents formidable challenges to synthetic chemists. A hypothetical de novo synthesis would require the development of highly stereoselective reactions to control the spatial arrangement of the numerous chiral centers. Furthermore, the assembly of the various fragments, including the galloyl groups and the complex lactone core, would necessitate a carefully designed sequence of reactions with high efficiency and selectivity. The first total synthesis of other complex natural products, such as 4-methylthio-3-butenyl glucosinolate, highlights the intricate planning and execution required for such endeavors. nih.gov

Semi-Synthesis of this compound Derivatives from Natural Precursors

Semi-synthesis, or partial synthesis, utilizes a readily available natural product as a starting material for chemical modifications to produce derivatives or analogs. wikipedia.org This strategy is often more practical and economically viable than a total synthesis for accessing novel compounds with potentially improved biological activities. wikipedia.orgnih.gov

While various derivatives of this compound, such as dithis compound and 1'-O-methyl neochebulinate, have been isolated from the fruits of Terminalia chebula, specific semi-synthetic routes to these compounds from a common precursor have not been extensively documented in the literature. nih.govresearchgate.netmdpi.com The isolation of these compounds, sometimes referred to as artifacts, may arise from transformations during the extraction and purification process rather than controlled laboratory synthesis. researchgate.net

The general principle of semi-synthesis involves leveraging the complex scaffold of a natural product and introducing new functional groups or modifying existing ones. For instance, acylation of the hydroxyl groups on a precursor molecule is a common semi-synthetic strategy to create ester derivatives, as has been demonstrated with other natural products like verticillin (B84392) H. nih.gov In the context of this compound, a potential semi-synthetic approach could involve the selective esterification or methylation of a precursor like chebulic acid, which is also found in Terminalia chebula. nih.govmdpi.com However, achieving high selectivity on a molecule with multiple reactive sites remains a significant synthetic hurdle.

The development of semi-synthetic protocols can be instrumental in producing natural phenols that are otherwise difficult to obtain in large quantities and in creating new derivatives with enhanced biological properties. rsc.org

Laboratory-Scale Production Methodologies

Currently, the primary method for obtaining this compound for research purposes is through extraction and purification from its natural source, the fruits of Terminalia chebula (also known as Phyllanthus emblica). biosynth.comchemfaces.com This process typically involves the collection of the dried fruits, followed by extraction with a suitable solvent such as methanol (B129727), ethanol (B145695), or a mixture of solvents. chemfaces.com

The crude extract, which contains a complex mixture of phytochemicals including tannins, flavonoids, and other phenolic compounds, is then subjected to various chromatographic techniques to isolate the desired compound. nih.govresearchgate.netmdpi.com These techniques may include column chromatography over silica (B1680970) gel or other stationary phases, followed by preparative high-performance liquid chromatography (HPLC) to achieve a high degree of purity. The structure and identity of the isolated this compound are then confirmed using spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS). nih.gov

While this extraction-based approach is suitable for laboratory-scale production, it is dependent on the availability and quality of the plant material. The concentration of this compound in the fruit can vary depending on factors such as the geographical origin, harvest time, and processing methods. nih.govmdpi.com

Derivatives and Analogs of Methyl Neochebulinate: Isolation, Synthesis, and Structural Characterization

Naturally Occurring Methyl Neochebulinate Derivatives

This compound and its derivatives are predominantly isolated from plants of the Terminalia genus, particularly the fruits of Terminalia chebula Retz. medchemexpress.comnih.govlongdom.org These compounds are part of a class of bioactive molecules known as hydrolyzable tannins, which are esters of a polyol (typically glucose) and phenolic acids like gallic acid and its derivatives. nih.gov

1'-O-Methyl neochebulinate is a naturally occurring derivative that has been isolated from the fruits of Terminalia chebula Retz. medchemexpress.com Structurally, it is a hydrolyzable tannin. medchemexpress.com Research has identified it as an inhibitor of the enzyme α-glucosidase, with a reported IC₅₀ value of 59.5 μM. medchemexpress.comdoi.org

10-O-Methyl neochebulinate is another methylated derivative identified as a bioactive component in the fruits of Terminalia chebula. researchgate.net Its presence contributes to the complex phytochemical profile of this plant. researchgate.net

Dithis compound has been successfully isolated from the fruits of Terminalia chebula. nih.govresearchgate.net Its identification was achieved through spectroscopic interpretation of analytical data. researchgate.net This compound is often found alongside other related hydrolyzable tannins. nih.govresearchgate.net

Beyond the specifically named derivatives, a variety of other related structures have been identified from Terminalia chebula. These include compounds such as dimethyl neochebulagate, dimethyl 4′-epi-neochebulagate, and 6′-O-methyl neochebulagate. nih.govresearchgate.net The process of methylation, the addition of a methyl group to a substrate, is a common biochemical reaction in plants, often catalyzed by O-methyltransferase enzymes. wikipedia.org This can affect the physical properties of the molecule, such as water solubility. wikipedia.org Acylation, the process of adding an acyl group, also contributes to the structural diversity of these natural products. nih.gov

Table 1: Naturally Occurring Derivatives of this compound

| Compound Name | Natural Source | Reported Findings | Citation |

| 1'-O-Methyl Neochebulinate | Fruits of Terminalia chebula Retz. | α-glucosidase inhibitor (IC₅₀ = 59.5 μM) | medchemexpress.comdoi.org |

| 10-O-Methyl Neochebulinate | Fruits of Terminalia chebula | Identified as a bioactive component. | researchgate.net |

| Dithis compound | Fruits of Terminalia chebula Retz. | Isolated and identified via spectroscopic interpretation. | nih.govresearchgate.net |

| Dimethyl Neochebulagate | Fruits of Terminalia chebula Retz. | Identified alongside other hydrolyzable tannins. | nih.govresearchgate.net |

| 6'-O-Methyl Neochebulagate | Fruits of Terminalia chebula | Identified from methanolic fruit extract. | researchgate.net |

Synthesized this compound Analogs for Research Purposes

While the direct synthesis of this compound itself is a formidable challenge due to its complex structure, the synthesis of analogs of natural products is a common strategy in medicinal chemistry to investigate therapeutic potential and structure-activity relationships. nih.govnih.govmdpi.com For complex molecules like hydrolyzable tannins, synthetic efforts often focus on creating simplified or modified versions of the natural product.

The general approach involves using versatile chiral intermediates and key chemical reactions to build the core structure. mdpi.com For example, the synthesis of analogs of other natural products has involved selective acylation to introduce different functional groups, or catalytic hydrogenation to modify specific bonds within the molecule. nih.govnih.gov These synthetic strategies allow researchers to systematically alter parts of the molecule—such as the number and position of hydroxyl or galloyl groups—to determine which structural features are essential for its biological activity. mdpi.com While specific literature on the de novo synthesis of this compound analogs is scarce, the principles of natural product synthesis would apply, focusing on creating accessible derivatives to probe their biological functions. nih.govnih.gov

Characterization of Structural Modifications

The structural elucidation of this compound and its derivatives relies on a combination of advanced analytical techniques. nih.gov These methods are crucial for confirming the identity of compounds isolated from natural sources and for verifying the structures of synthesized analogs.

Mass Spectrometry (MS): High-resolution mass spectrometry, often coupled with liquid chromatography (LC/MS or UHPLC-MS), is fundamental for determining the molecular formula of these compounds. nih.govnih.gov The fragmentation patterns observed in tandem mass spectrometry (MS/MS) provide valuable clues about the structure, helping to identify the core units (like galloyl or hexahydroxydiphenoyl groups) and how they are connected. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR techniques (such as ¹H, ¹³C, COSY, HSQC, and HMBC) are indispensable for determining the precise connectivity and stereochemistry of the molecule. These methods map the relationships between protons and carbons, allowing for the complete assignment of the chemical structure. mdpi.com

X-ray Crystallography: When a crystalline sample of the compound can be obtained, X-ray diffraction provides unambiguous information about the three-dimensional structure of the molecule, including bond lengths, angles, and stereochemistry. iomcworld.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: These techniques are used to identify the presence of specific functional groups. For instance, IR spectroscopy can confirm the presence of hydroxyl (-OH) and carbonyl (C=O) groups, which are abundant in hydrolyzable tannins. UV-Vis spectroscopy helps to characterize the conjugated pi-bonding systems within the aromatic rings of the galloyl groups. iomcworld.com

Together, these methods allow for the confident characterization of both naturally occurring and synthetically derived analogs of this compound, which is essential for understanding their chemical properties and biological activities. nih.gov

Pharmacological Activities and Molecular Mechanisms of Methyl Neochebulinate

Antioxidant Modulatory Effects

Methyl neochebulinate demonstrates considerable antioxidant activities, which are attributed to its capacity to scavenge free radicals and mitigate oxidative stress. biosynth.com This contributes to its protective effects against cellular damage. biosynth.com

Free Radical Scavenging Capabilities

The antioxidant activity of a substance is linked to its ability to donate a hydrogen atom or an electron to a free radical, thereby neutralizing it. mdpi.com Phenolic compounds, such as this compound, are effective free radical scavengers due to their ability to donate a hydrogen atom and form a stable quinone. d-nb.info The radical scavenging activity of this compound has been evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. mdpi.comsemanticscholar.org Studies on extracts containing this compound have demonstrated significant DPPH radical scavenging activity. semanticscholar.org

| Assay | Finding | Source |

| DPPH Radical Scavenging | Extracts containing this compound show significant scavenging activity. | semanticscholar.org |

Mitigation of Oxidative Stress

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects. frontiersin.org this compound contributes to the reduction of oxidative stress, which is implicated in various conditions such as cardiovascular diseases and neurodegenerative disorders. biosynth.com Its role in enhancing cellular antioxidant defenses is a key area of research. biosynth.com By counteracting the destructive effects of oxidation in tissues, compounds like this compound may offer anti-aging benefits. nih.gov

Anti-superoxide Radical Formation

The superoxide (B77818) anion (O2•−) is a primary oxygen radical formed when an oxygen molecule gains an electron. nih.gov It is a significant contributor to oxidative stress. nih.gov While direct studies on this compound's effect on superoxide radical formation are limited, its general antioxidant properties suggest a potential role in mitigating the formation or effects of this radical. biosynth.com The enzyme superoxide dismutase (SOD) is the primary defense against superoxide, converting it to hydrogen peroxide. nih.gov Some antioxidants can directly react with and neutralize superoxide radicals. mdpi.com

Anti-Lipid Peroxidation Activities

Lipid peroxidation is a process where oxidants like free radicals attack lipids, particularly polyunsaturated fatty acids (PUFAs), leading to cellular damage. nih.gov This process is a key consequence of oxidative stress. mdpi.com Extracts of Terminalia chebula, which contain this compound, have been shown to reduce liver lipid peroxidation. sci-hub.ru This suggests that this compound may have anti-lipid peroxidative activities, protecting cell membranes from oxidative damage. sci-hub.ru

Anti-inflammatory Mechanisms

This compound exhibits anti-inflammatory activity by modulating the expression of pro-inflammatory cytokines and enzymes. biosynth.com This is a crucial aspect of its therapeutic potential. biosynth.comnih.gov

Modulation of Pro-inflammatory Cytokines and Enzymes

Inflammation is a defense mechanism that can become dysregulated, leading to chronic diseases. nih.gov Pro-inflammatory cytokines, such as interleukin-1 (IL-1), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), play a central role in the inflammatory response. nih.gov Studies have shown that compounds can exert anti-inflammatory effects by suppressing the production of these cytokines. nih.gov For instance, some phytosterols (B1254722) have been shown to inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) and suppress pro-inflammatory cytokines like IL-1β. nih.gov They can also inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory pathway. nih.gov Methyl dehydrojasmonate, for example, has been found to suppress the induction of inflammatory cytokines and enzymes like TNF-α, IL-6, iNOS, and COX-2 by targeting the NF-κB pathway. nih.gov Similarly, methylprednisolone (B1676475) can reduce the transcription of inflammatory cytokines in the corneal epithelium. frontiersin.org While direct evidence for this compound is still emerging, its presence in plant extracts with known anti-inflammatory effects suggests its involvement in these mechanisms. nih.govskums.ac.ir

| Cytokine/Enzyme | Modulatory Effect | Potential Mechanism |

| Pro-inflammatory Cytokines (e.g., IL-1β, IL-6, TNF-α) | Suppression of production | Inhibition of signaling pathways like NF-κB |

| Pro-inflammatory Enzymes (e.g., iNOS, COX-2) | Inhibition of expression | Targeting upstream regulatory pathways |

Inhibition of Cyclooxygenase-2 (COX-2) Activity

Cyclooxygenase-2 (COX-2) is an enzyme that becomes prominent during inflammatory processes, catalyzing the synthesis of prostaglandins. nih.govtandfonline.com The inhibition of COX-2 is a key mechanism for many anti-inflammatory drugs. tandfonline.com Research into the constituents of Terminalia chebula, the plant from which this compound is derived, has shown anti-inflammatory potential.

Studies have demonstrated that various compounds isolated from the methanolic extract of T. chebula fruits can reduce the protein expression of COX-2 in lipopolysaccharide (LPS)-stimulated macrophages. nih.govtandfonline.com Specifically, certain gallotannins and triterpenoids from the plant decreased COX-2 protein expression by 33-37% at a concentration of 50 microM. nih.gov Furthermore, a water extract of Terminalia chebula fructus was found to significantly decrease the expression of the COX-2 enzyme in LPS-induced RAW 264.7 macrophage cells. nih.gov

While direct studies on this compound are limited, evidence points to the activity of closely related compounds. Research has indicated that 10-O-Methyl neochebulinate, an isomer, can restrain the expression of COX-2. sci-hub.ru Another significant compound from T. chebula, chebulagic acid, has been identified as a dual inhibitor of both COX-2 and 5-Lipo-Oxygenase (5-LOX), enzymes critical to the inflammatory cascade. nih.gov These findings suggest that compounds from T. chebula, including the structural class to which this compound belongs, possess COX-2 inhibitory properties.

Suppression of Inducible Nitric Oxide Synthase (iNOS) Expression

Inducible nitric oxide synthase (iNOS) is an enzyme that produces large quantities of nitric oxide (NO), a molecule involved in the pathophysiology of inflammation. nih.govnih.gov The upregulation of iNOS is linked to various inflammatory conditions, and its suppression is a target for anti-inflammatory therapies. nih.govnih.gov

Extracts and isolated constituents from Terminalia chebula have demonstrated the ability to suppress iNOS expression. nih.govtandfonline.com In studies involving LPS-stimulated macrophages, compounds from T. chebula were found to decrease the protein expression of iNOS. nih.gov For instance, two gallotannins (chebulinic acid and 2,3,6-tri-O-galloyl-beta-D-glucose) and two triterpenoids (arjunic acid and arjunolic acid) significantly reduced NO production, which is a direct consequence of iNOS activity, and lowered iNOS protein expression by 54-69% at a 50 microM concentration. nih.gov Similarly, a water extract of the fruit significantly decreased the expression of iNOS in a dose-dependent manner in RAW 264.7 cells. nih.gov Polyphenolic extracts from T. chebula have also been shown to downregulate iNOS protein expression in the context of cerebral ischemia-reperfusion injury. mdpi.com

Directly relevant to the specific compound of interest, 10-O-Methyl neochebulinate has been reported to restrain inducible nitric oxide synthase (iNOS). sci-hub.ru This indicates that the molecular framework of this compound is associated with the suppression of this key inflammatory enzyme.

Regulation of Cellular Signaling Pathways

Phosphoinositide 3-Kinase/Akt (PI3K/Akt) Signaling Pathway Modulation

The Phosphoinositide 3-Kinase/Akt (PI3K/Akt) signaling pathway is a critical intracellular cascade that governs a multitude of cellular functions, including cell growth, proliferation, survival, and metabolism. nih.govnih.gov Dysregulation of this pathway is implicated in various diseases. While direct research on this compound's interaction with this pathway is not extensively documented, studies on constituents from its source, Terminalia chebula, provide relevant insights.

For example, gallic acid, a phenolic acid found in T. chebula, has been shown to effectively downregulate the PI3K/Akt signaling pathway in certain cancer cell lines. mdpi.com Research on another related compound, chebulic acid, has noted the involvement of the PI3K/Akt pathway in the context of its protective effects against oxidative stress, where it facilitates the nuclear translocation of Nrf2. nih.gov Furthermore, extracts from T. chebula have been investigated in relation to the PI3K/Akt pathway in various experimental models, suggesting a modulatory role. publisherspanel.comcibtech.orgnricm.edu.tw These findings indicate that compounds from T. chebula can influence the PI3K/Akt signaling cascade, although the specific actions of this compound itself require further elucidation.

Forkhead Box O (FoxO) Signaling Pathway Interaction

The Forkhead Box O (FoxO) family of transcription factors are crucial downstream effectors of the PI3K/Akt pathway. frontiersin.org When the PI3K/Akt pathway is active, it phosphorylates FoxO proteins, leading to their exclusion from the nucleus and thereby inhibiting their transcriptional activity. frontiersin.org FoxO proteins regulate genes involved in processes such as apoptosis, cell cycle arrest, and stress resistance. frontiersin.orgnih.govaging-us.com

Direct research specifically investigating the interaction between this compound and the FoxO signaling pathway is limited. However, given the established regulatory link between PI3K/Akt and FoxO, it is plausible that the modulation of the PI3K/Akt pathway by constituents of Terminalia chebula would have downstream consequences for FoxO activity. For instance, the inhibition of PI3K/Akt signaling by compounds like gallic acid would be expected to lead to increased nuclear localization and activity of FoxO transcription factors. mdpi.comfrontiersin.org One study noted that histone deacetylase inhibitors can induce autophagy through FOXO1-dependent pathways, and this paper also referenced research on chebulagic acid from T. chebula, though it did not establish a direct link. nih.gov The precise relationship between this compound and the FoxO signaling pathway remains an area for future investigation.

Enzyme Modulatory Activities

α-Glucosidase Inhibition

α-Glucosidase is a key intestinal enzyme responsible for breaking down complex carbohydrates into absorbable monosaccharides like glucose. The inhibition of this enzyme can delay carbohydrate digestion and absorption, thereby helping to manage postprandial hyperglycemia. nih.govfrontiersin.org

This compound and its related compounds, which are classified as hydrolyzable tannins from the fruits of Terminalia chebula, have been identified as inhibitors of α-glucosidase. nih.govmdpi.com Specifically, 1'-O-Methyl neochebulinate has been shown to be an α-glucosidase inhibitor with a reported half-maximal inhibitory concentration (IC50) value of 59.5 μM. nih.gov In a broader study of hydrolyzable tannins isolated from T. chebula, several compounds including dithis compound and 1'-O-methyl neochebulanin were evaluated for their α-glucosidase inhibitory activity. mdpi.com While other compounds in that particular study demonstrated more potent inhibition, the findings confirm that this class of molecules possesses α-glucosidase inhibitory properties. mdpi.combsmiab.org

| Compound | IC50 (μM) | Source |

|---|---|---|

| 1'-O-Methyl neochebulinate | 59.5 | nih.gov |

α-Amylase Modulation

α-Amylase is a key enzyme in carbohydrate digestion, breaking down complex carbohydrates into simpler sugars. nih.govjmb.or.kr The modulation of this enzyme's activity is a therapeutic strategy for managing postprandial hyperglycemia (a sharp increase in blood sugar after a meal). mattioli1885journals.comgsconlinepress.com By inhibiting α-amylase, the rate of glucose release and absorption can be slowed down. gsconlinepress.com

Some studies have investigated the potential of compounds from Terminalia species to inhibit α-amylase. Extracts from Terminalia bellerica, a related species, have demonstrated potent α-amylase inhibitory activity. longdom.orglongdom.org This inhibitory action is often attributed to the presence of various phytochemicals, including tannins. longdom.orglongdom.org While direct studies on this compound's α-amylase modulation are not extensively detailed in the provided results, the known presence of this compound in Terminalia chebula extracts, which are studied for their anti-diabetic properties, suggests a potential role. impactfactor.orgsci-hub.ru

Protein Tyrosine Phosphatase 1B (PTP-1B) Activity

Protein tyrosine phosphatase 1B (PTP-1B) is a crucial negative regulator in the insulin (B600854) signaling pathway. nih.gov Overactivity or overexpression of PTP-1B is linked to insulin resistance, a hallmark of type 2 diabetes. mdpi.com Therefore, inhibiting PTP-1B is a significant therapeutic target for improving insulin sensitivity. nih.govmdpi.com

Cholinesterase Inhibition (Observed with Related Derivatives)

Cholinesterase inhibitors are compounds that block the normal breakdown of the neurotransmitter acetylcholine (B1216132). wikipedia.org This action increases the levels of acetylcholine in the brain, which is beneficial for conditions characterized by a cholinergic deficit, such as Alzheimer's disease. acgpubs.orgresearchgate.netnih.gov

While the direct cholinesterase inhibitory activity of this compound is not specified, studies on extracts and other compounds from Terminalia chebula have shown significant anti-cholinesterase properties. acgpubs.orgresearchgate.netnih.gov For instance, a study on hydrolysable tannins and polyhydroxytriterpenoid derivatives from T. chebula fruit identified several compounds with strong acetylcholinesterase (AChE) inhibitory activity. acgpubs.orgresearchgate.net Specifically, 1′-O-Methyl neochebulinate, a related derivative, showed an AChE inhibition of 12.8 ± 3.6% at a concentration of 10 μM. acgpubs.org Other related compounds like dithis compound and neochebulagic acid also exhibited inhibitory effects. acgpubs.org

Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of this compound and Related Compounds from Terminalia chebula

| Compound | % Inhibition at 10 μM (AChE) |

|---|---|

| 1′-O-Methyl neochebulinate | 12.8 ± 3.6 |

| Dithis compound | 28.4 ± 2.2 |

| Neochebulagic acid | 25.4 ± 9.6 |

| 6′-O-Methyl neochebulagate | 35.7 ± 10.4 |

| Dimethyl neochebulagate | 32.6 ± 6.6 |

Source: acgpubs.org

Impact on Paraoxonase 1 (PON1) Enzyme Activity (Inferred through related compounds)

Paraoxonase 1 (PON1) is an enzyme associated with high-density lipoprotein (HDL) and plays a protective role against oxidative stress and atherosclerosis. skums.ac.irnjmonline.nl It hydrolyzes oxidized lipids and certain organophosphates. nih.govmdpi.com Factors that increase PON1 activity are generally considered beneficial for cardiovascular health. nih.gov

Cellular Protection and Maintenance of Cellular Homeostasis

This compound, a bioactive compound derived from the fruits of Terminalia chebula, is recognized for its role in cellular protection and the maintenance of cellular homeostasis. biosynth.com Its primary mechanism of action involves potent antioxidant properties, which enable it to scavenge free radicals and mitigate oxidative stress. biosynth.com This reduction in oxidative damage helps to preserve the integrity of cellular structures and functions. nih.gov

Broader Biological Activities Implied by Presence in Active Terminalia chebula Extracts

The presence of this compound in active extracts of Terminalia chebula suggests its contribution to a wider range of biological activities. longdom.orglongdom.org Terminalia chebula has been traditionally used for various medicinal purposes and modern pharmacological studies have supported many of these uses, including antibacterial, antioxidant, hypoglycemic, and anti-inflammatory properties. frontiersin.orgnih.govnih.gov

Antimicrobial Properties

Extracts from Terminalia chebula have demonstrated significant antimicrobial properties against a variety of pathogens. wjgnet.commdpi.com These effects are largely attributed to the presence of secondary metabolites, particularly tannins. wjgnet.com Studies have shown that extracts of T. chebula are effective against dental caries pathogens and bacteria causing otitis externa. impactfactor.orgwjgnet.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 1′-O-Methyl neochebulinate |

| Acetylcholine |

| Catechin |

| Chebulagic acid |

| Chebulic acid |

| Dimethyl neochebulagate |

| Dithis compound |

| Ellagic acid |

| Gallic acid |

| JTT-551 |

| Kaempferol |

| This compound |

| Neochebulagic acid |

Structure Activity Relationship Sar Studies of Methyl Neochebulinate and Its Analogs

Elucidating Key Structural Features for Biological Activity

The biological activity of hydrolyzable tannins like methyl neochebulinate is largely dictated by their core structural components. The key features influencing their bioactivity are the central glucose core, the attached galloyl groups, and the characteristic chebuloyl or related moieties.

Studies on a wide range of tannins have consistently shown that the number of phenolic hydroxyl groups is a primary determinant of their biological potency, including antioxidant and enzyme inhibitory activities. mdpi.comnih.gov The galloyl groups, which are esters of gallic acid, are rich in these hydroxyls. An increase in the number of galloyl units on the glucose core generally leads to a proportional increase in activity. tandfonline.comtandfonline.comsemanticscholar.org This is attributed to the enhanced ability of the molecule to engage in hydrogen bonding and hydrophobic interactions with biological targets, such as the active sites of enzymes. researchgate.net These interactions can alter the conformation of the enzyme, potentially leading to inhibition. researchgate.net

The chebuloyl moiety, a defining feature of compounds like chebulinic acid and this compound, also plays a significant role. It is a complex ester derived from chebulic acid. The activity of these tannins is also compared with related compounds containing a hexahydroxydiphenoyl (HHDP) group, such as chebulagic acid. While both structures contribute to activity, the HHDP group in chebulagic acid appears to enhance its antioxidant and ferroptosis-inhibitory actions when compared to the chebuloyl-containing chebulinic acid. mdpi.com This suggests that the specific nature of the acyl group attached to the glucose core is a critical factor in defining the compound's biological profile. However, for α-glucosidase inhibition, the HHDP unit is suggested to have only a weak influence, placing more emphasis on the galloyl and chebuloyl groups. tandfonline.com

Comparative Analysis of this compound and its Derivatives' Activities

The α-glucosidase inhibitory activity of this compound and its analogs has been a key area of investigation, providing a clear basis for SAR comparison. The concentration required to inhibit 50% of the enzyme's activity (IC50) is a standard measure of potency, with lower values indicating stronger inhibition.

Comparative studies have revealed significant differences in activity among these related tannins. For instance, chebulinic acid is a more potent α-glucosidase inhibitor than its close relative, chebulagic acid. semanticscholar.org This difference underscores the importance of the specific substitution patterns on the glucose core. This compound itself is an active inhibitor, and its activity is modulated by methylation. The derivative 1'-O-methyl neochebulinate, for example, shows a distinct inhibitory profile. tandfonline.com Furthermore, methyl chebulagate demonstrates significant inhibitory activity, highlighting the importance of the methyl group on the chebuloyl unit for enzyme inhibition. mdpi.com

The following interactive data table summarizes the α-glucosidase inhibitory activities of this compound and several of its key analogs, illustrating the impact of structural variations on potency.

Note: A specific IC50 value for this compound was not available in the reviewed sources, though its derivatives have been evaluated.

Insights into the Role of Methylation and Acylation in Activity Profiles

Methylation and acylation are two key chemical modifications that significantly influence the activity profiles of natural products, including this compound and its analogs. These modifications alter the molecule's physicochemical properties, such as polarity, hydrophobicity, and steric profile, which in turn affects how it interacts with biological targets.

Methylation: The addition of a methyl group (methylation), as seen in 1'-O-methyl neochebulinate and dithis compound, can have varied effects. In the context of α-glucosidase inhibition, the presence of a methyl ester in methyl chebulagate (IC50 = 16.3 µM) results in more potent activity compared to chebulagic acid (IC50 = 97 µM) and 1'-O-methyl neochebulinate (IC50 = 59.5 µM). semanticscholar.orgmdpi.com This suggests that methylation at specific positions can enhance binding to the enzyme's active site. This enhancement could be due to increased hydrophobicity, allowing for better interaction with nonpolar regions of the enzyme, or by providing a better steric fit within the binding pocket. Conversely, methylation of phenolic hydroxyl groups can sometimes decrease activity by removing a key site for hydrogen bonding. jst.go.jp

Advanced Analytical Techniques for Methyl Neochebulinate Research

Chromatographic Separation and Quantification Methods

Chromatographic techniques are fundamental in the analysis of Methyl neochebulinate, providing the necessary separation from other closely related compounds. High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) are the most prominently used methods for this purpose.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the isolation and purification of this compound, as well as for assessing its purity. In several studies, preparative HPLC has been successfully employed to isolate this compound and its related tannins from crude extracts of plants like Terminalia chebula. chemfaces.comresearchgate.net The purity of the isolated compounds is often confirmed by HPLC analysis, with purities above 95% being reported. researchgate.netnih.gov

For quantification, a validated HPLC method is crucial. This involves establishing a method with proven accuracy, precision, and linearity. For instance, a reverse-phase HPLC method can be developed for the quantitative determination of this compound. chemfaces.com The separation is typically achieved on a C18 column with a mobile phase consisting of a gradient of an acidified aqueous solution and an organic solvent like methanol (B129727) or acetonitrile (B52724). semanticscholar.org Detection is commonly performed using a UV detector. semanticscholar.org

Table 1: Exemplary HPLC Parameters for Tannin Analysis

| Parameter | Specification |

| Instrument | Shimadzu LC-20AT HPLC with UV detector semanticscholar.org |

| Column | Waters Symmetry C18 (4.6 mm × 250 mm, 5 μm) semanticscholar.org |

| Mobile Phase | A: 0.1% Formic acid in waterB: Acetonitrile semanticscholar.org |

| Gradient Elution | 5% B for 6 min, 5%-15% B over 6 min, 15% B for 6 min, 15%-20% B over 7 min, 20% B for 15 min, 20%-5% B over 10 min semanticscholar.org |

| Flow Rate | 1.0 mL/min semanticscholar.org |

| Injection Volume | 10 μL semanticscholar.org |

| Detection | UV semanticscholar.org |

Ultra-High Performance Liquid Chromatography (UHPLC) for Enhanced Resolution

To achieve higher resolution, faster analysis times, and greater sensitivity, Ultra-High Performance Liquid Chromatography (UHPLC) is increasingly utilized in the study of this compound. The use of sub-2 µm particle columns in UHPLC systems allows for more efficient separation of complex mixtures, which is particularly beneficial when analyzing plant extracts containing numerous structurally similar tannins. nih.govnih.gov

UHPLC systems are often coupled with mass spectrometry detectors for comprehensive analysis. nih.govnih.gov The chromatographic conditions are optimized to achieve the best possible separation of isomers and related compounds.

Table 2: Typical UHPLC Conditions for this compound Analysis

| Parameter | Specification |

| System | Waters H-Class HPLC system nih.gov |

| Column | Agilent ZORBAX RRHD Eclipse XDB-C18 (2.1 × 100 mm, 1.8 µm) nih.gov |

| Column Temperature | 30 °C nih.gov |

| Mobile Phase | A: AcetonitrileB: 0.1% Formic acid in water nih.gov |

| Gradient Elution | 95% B (0-3 min), 95%-70% B (3-20 min), 70%-10% B (20-35 min), 10% B (35-38 min), 10-95% B (38-38.1 min), 95% B (38.1-40 min) nih.gov |

| Flow Rate | 0.3 mL/min nih.gov |

| Injection Volume | 2 μL nih.gov |

Mass Spectrometry-Based Identification and Profiling

Mass spectrometry (MS) is an indispensable tool for the identification and structural characterization of this compound. When coupled with HPLC or UHPLC, it provides a powerful platform for the comprehensive profiling of this compound in complex samples.

Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF/MS) for Accurate Mass Measurement

Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF/MS) is frequently employed for the analysis of this compound due to its ability to provide high-resolution and accurate mass measurements. nih.govnih.gov This capability is critical for determining the elemental composition of the molecule and distinguishing it from other compounds with similar nominal masses. For instance, in a study analyzing the chemical constituents of Shiyiwei Golden Pill, UPLC-Q-TOF/MS was used to identify this compound or its isomer with a measured molecular weight of 988.14. nih.gov

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Compound | Molecular Formula | Calculated Mass (Da) | Measured Mass (Da) | Ion Mode | Source |

| This compound or isomer | C42H36O28 | 988.1367 | 988.14 | ESI- | nih.gov |

| 6′-methyl neochebulinate | C42H36O28 | 987.1317 | 987.1317 | ESI- | nih.gov |

Electrospray Ionization Mass Spectrometry (ESI-MS) for Ionization Efficiency

Electrospray Ionization (ESI) is the most common ionization technique used for the analysis of this compound and other polar, high-molecular-weight tannins. semanticscholar.orgnih.gov ESI is a soft ionization method that typically produces protonated [M+H]+ or deprotonated [M-H]- molecular ions with minimal fragmentation, which is ideal for determining the molecular weight of the analyte. For tannins like this compound, analysis is often performed in the negative ion mode (ESI-) as it provides higher sensitivity and more stable signals. nih.gov

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) is a powerful technique for the structural elucidation of this compound. In an MS/MS experiment, the molecular ion of interest is selected and subjected to collision-induced dissociation (CID), which breaks the molecule into smaller, characteristic fragment ions. The resulting fragmentation pattern provides valuable information about the compound's structure, such as the presence of specific functional groups and the connectivity of different structural units. nih.govnih.gov The fragmentation of hydrolysable tannins often involves the loss of galloyl and chebuloyl moieties. nih.gov

The analysis of the MS/MS fragmentation patterns of this compound allows for its unambiguous identification, even in complex mixtures, and helps to differentiate it from its isomers. nih.govnih.gov

MS/MS Molecular Networking for Compound Class Discovery

Tandem mass spectrometry (MS/MS)-based molecular networking has emerged as a powerful strategy in natural products research for the rapid dereplication of known compounds and the discovery of new chemical entities from complex mixtures. scienceopen.comencyclopedia.pub This computational approach organizes large MS/MS datasets into visual networks based on the similarity of fragmentation spectra. nih.gov In the context of this compound research, this technique is instrumental for identifying related analogues and discovering entire classes of structurally similar compounds within a crude extract of its natural source, Terminalia chebula.

The underlying principle of molecular networking is that structurally related molecules will likely exhibit similar fragmentation patterns in a tandem mass spectrometer. nih.gov The Global Natural Products Social (GNPS) platform is a widely used web-based tool for this purpose. nih.govrsc.org It allows researchers to upload MS/MS data, which is then converted into a network where each node represents a unique precursor ion (a molecule). Edges connect nodes that have a high degree of spectral similarity, thus clustering structurally related molecules into families. scienceopen.com

In studies on Terminalia chebula, molecular networking has been successfully applied to map the chemical space of its constituents. nih.govnih.gov For instance, a molecular network of a T. chebula extract would cluster this compound with other hydrolysable tannins and related phenolic compounds. This allows for "annotation propagation," where the identification of a known compound in a cluster (e.g., through a library match) can be used to tentatively annotate its connected, unknown neighbors. This approach accelerates the identification of new derivatives of chebulinic acid or other related gallotannins, even when they are present in low abundance. nih.gov

A study applying molecular networking to the bark extracts of Terminalia chebula revealed hundreds of individual ion species, leading to the tentative identification of 22 metabolites, 11 of which were not found during manual annotation. rsc.orgnih.govresearchgate.net This demonstrates the technique's efficacy in expanding the known inventory of phytochemicals from a given source and highlighting novel structures for targeted isolation.

Table 1: Exemplary Molecular Networking Analysis of Terminalia chebula Fractions

| Fraction | Total Nodes (Ion Species) | Tentatively Identified Metabolites (via Networking) |

| Methanol Extract | 205 | 22 |

| Ethyl Acetate Extract | 160 | 22 |

| Data derived from a study on Terminalia chebula bark extracts, showcasing the utility of GNPS-based molecular networking in identifying metabolites. rsc.orgnih.gov |

Ion Mobility Mass Spectrometry (IM-MS) for Separation by Collision Cross-Section

Ion Mobility-Mass Spectrometry (IM-MS) is an advanced analytical technique that adds a powerful dimension to the characterization of complex natural products like this compound. nih.gov It separates gas-phase ions not only by their mass-to-charge ratio (m/z) but also by their size, shape, and charge, a property measured as the collision cross-section (CCS). chromatographyonline.comnih.gov This ability to separate molecules based on their three-dimensional structure is particularly valuable for differentiating isomeric compounds, which have the same mass but different structural arrangements—a common challenge in natural product chemistry. nih.gov

The integration of ion mobility separation into a mass spectrometry workflow, often with techniques like Ultra-High-Performance Liquid Chromatography (UHPLC), results in a four-dimensional analysis (retention time, m/z, CCS, and MS/MS fragmentation). nih.govchromatographyonline.com The CCS value is a robust and characteristic physical property for a given ion under specific experimental conditions. rsc.org By generating a database of CCS values for known compounds, researchers can significantly increase the confidence of compound identification in complex mixtures.

For the analysis of constituents from Chebulae Fructus (Terminalia chebula), the use of UHPLC combined with ion mobility-quadrupole time-of-flight mass spectrometry (UHPLC/IM-QTOF-MS) has been documented. nih.gov This approach allows for the global profiling of the plant's chemical constituents with greater clarity and confidence. This compound and its isomers, which might co-elute in chromatography and are isobaric (having the same mass), can be separated and distinguished by their unique CCS values in the ion mobility cell. nih.govrsc.org This enhanced separation power reduces ambiguity and prevents the misidentification of related compounds.

Table 2: Key Advantages of IM-MS in this compound Research

| Feature | Description | Benefit for this compound Analysis |

| Orthogonal Separation | Separates ions based on size and shape (CCS) in addition to m/z. chromatographyonline.com | Resolves isomeric and isobaric compounds that are difficult to separate by chromatography alone. |

| Collision Cross-Section (CCS) | Provides a unique and reproducible physicochemical descriptor for each molecule. rsc.org | Increases confidence in compound identification by adding a searchable parameter beyond retention time and mass. |

| Enhanced Peak Capacity | Increases the overall resolving power of the analytical platform. nih.gov | Improves detection and characterization of low-abundance compounds in a complex Terminalia chebula extract. |

| Structural Insight | CCS values can provide information about the gas-phase conformation of molecules. nih.govinstruct-eric.org | Offers clues to the three-dimensional structure of this compound and its analogues. |

Integration of Multi-Omics Approaches for Comprehensive Metabolite Profiling

To gain a holistic understanding of this compound within its biological context, researchers are increasingly turning to the integration of multi-omics data. nih.gov This approach combines metabolomics—the comprehensive study of small molecules (metabolites) in a biological system—with other omics layers such as genomics, transcriptomics, and proteomics. nih.govsemanticscholar.org By connecting the presence and quantity of metabolites like this compound to the genes that encode their biosynthetic enzymes and the transcripts and proteins that regulate their production, a more complete picture of the compound's role in the plant can be constructed.

Metabolomics, particularly when performed with high-resolution mass spectrometry, serves as the cornerstone for this integrative analysis. researchgate.net Comprehensive profiling of Terminalia chebula has identified thousands of metabolic features, which can be annotated to hundreds of distinct metabolites. researchgate.net A comparative analysis of the metabolomes of Terminalia chebula, Terminalia bellerica, and Phyllanthus emblica revealed that a significant percentage of metabolites are unique to each fruit, underscoring the distinct phytochemical profile of T. chebula. researchgate.net

Integrating this rich metabolomic data with genomic and transcriptomic data from T. chebula can elucidate the complete biosynthetic pathways leading to this compound and other important tannins. For example, pathway enrichment analysis can highlight the phenylpropanoid biosynthesis pathway as being dominant. researchgate.net Furthermore, multi-omics can help identify transcription factors or environmental triggers that upregulate the production of these compounds, offering opportunities for metabolic engineering or optimized cultivation.

Ecological and Physiological Role of Methyl Neochebulinate in Natural Systems

Contribution to Plant Defense Mechanisms

The primary defensive function of tannins is their ability to bind with proteins and other macromolecules. This property makes them effective anti-herbivory agents. When an herbivore consumes plant tissues containing tannins, these compounds can bind to salivary proteins and digestive enzymes, creating a characteristic astringent taste and reducing the nutritional value of the plant material. wikipedia.org This can deter feeding and negatively impact the growth and survival of the herbivore.

Plants of the genus Terminalia, where methyl neochebulinate is found, are known for their wide array of tannins and other phenolic compounds that provide protection against various biological threats. mdpi.comnih.gov Research on Terminalia chebula, for instance, has demonstrated its potent antioxidant and antimicrobial activities, which are largely attributed to its high tannin content. mdpi.comtandfonline.com These properties suggest a role in protecting the plant from oxidative stress and microbial infections.

Furthermore, some plant compounds can induce defensive responses in neighboring plants through airborne signals or can act as phytoalexins, which are antimicrobial compounds produced by plants in response to pathogen attack. wikipedia.orgmdpi.com While specific studies on this compound's role as a signaling molecule or phytoalexin are not available, the general defensive strategies of tannin-producing plants suggest it is an integral part of a multi-faceted defense system. This system may also involve allelopathy, where a plant releases biochemicals to inhibit the growth of nearby competing plants. nih.govnih.gov

The defensive properties of plants containing this compound are summarized in the table below:

| Plant Genus | Known Defensive Traits | Implied Role of Constituent Tannins (including this compound) |

| Terminalia | High concentration of tannins and other phenolics, antioxidant and antimicrobial activity. mdpi.comnih.govtandfonline.com | Contribute to astringency, reduce digestibility for herbivores, and inhibit microbial growth. |

Potential Interactions with Microbial Communities (e.g., Gut Microbiota)

The interaction between plant-derived compounds and microbial communities, particularly within the digestive tracts of animals, is a field of growing interest. When herbivores consume plants containing tannins like this compound, these compounds can significantly influence the composition and metabolic activity of their gut microbiota.

The antimicrobial properties of tannins can selectively inhibit the growth of certain gut microbes. This can alter the microbial balance, potentially impacting the host's ability to digest its food and absorb nutrients. For the plant, this represents another layer of defense, as it can make the plant a less suitable food source for the herbivore.

In the context of human health, the interaction of plant-derived compounds with the gut microbiota is of particular importance. The gut microbiome plays a critical role in various physiological processes, and its modulation by dietary components can have significant health implications. While direct studies on this compound's effect on human gut microbiota are scarce, research on extracts from Terminalia species suggests that their constituent compounds can influence gut microbial composition and function. mdpi.com For instance, the metabolism of tannins by gut bacteria can lead to the production of smaller phenolic compounds that can be absorbed by the host, potentially exerting systemic effects.

The potential interactions of this compound with microbial communities are outlined below:

| Type of Interaction | Potential Effect |

| Antimicrobial Activity | Selective inhibition of certain microbial species in the gut, altering the microbial balance. |

| Metabolic Transformation | Gut microbes may metabolize this compound, leading to the formation of new bioactive compounds. |

| Modulation of Host Health | By influencing the gut microbiota, it may indirectly affect host physiology and health. |

Future Research Directions and Translational Perspectives for Methyl Neochebulinate

Elucidation of Undiscovered Biosynthetic Enzymes and Pathways

The biogenesis of methyl neochebulinate is understood to be part of the broader hydrolyzable tannin pathway, yet the specific enzymatic machinery responsible for its unique structure remains largely uncharacterized. Hydrolyzable tannins are derivatives of a common precursor, 1,2,3,4,6-penta-O-galloyl-β-D-glucopyranose. nih.gov The initial steps, involving the formation of β-glucogallin from UDP-glucose and gallic acid, and subsequent position-specific galloylation reactions, have been elucidated through studies on plants like oak and sumac. nih.govresearchgate.netacs.org

However, the precise enzymatic steps leading to the formation of the characteristic chebuloyl group from galloyl moieties and its subsequent methylation to yield this compound are still unknown. Future research should focus on identifying and characterizing the specific transferases, oxidoreductases, and methyltransferases involved. A deeper understanding of this biosynthetic pathway could enable the use of metabolic engineering and synthetic biology approaches to produce this compound and its analogs in scalable microbial or plant-based systems.

Exploration of Novel this compound Derivatives with Enhanced Activities

Nature itself provides a template for derivatization, with compounds like dithis compound and 1'-O-methyl neochebulin also found in Terminalia chebula. impactfactor.orgnih.gov This suggests that structural modifications are feasible and may lead to enhanced biological activity. The synthesis of novel derivatives is a promising strategy to improve the potency, selectivity, and pharmacokinetic properties of the parent compound. nih.gov

Future synthetic efforts could explore modifications at various positions of the molecule. For instance, altering the galloyl groups, modifying the glucose core, or introducing different alkyl or acyl groups could lead to derivatives with improved target affinity or reduced off-target effects. The successful total synthesis of related compounds like racemic chebulic acid provides a foundational roadmap for such synthetic explorations. researchgate.net These new chemical entities could then be screened for a range of biological activities, including enhanced anti-inflammatory, neuroprotective, or anticancer effects.

In-depth Mechanistic Studies of Cellular and Subcellular Interactions

Preliminary studies have shown that this compound possesses multiple biological activities. It is a known inhibitor of the α-glucosidase enzyme, with an IC50 value of 59.5 μM. medchemexpress.commedchemexpress.com This suggests a potential role in managing carbohydrate metabolism. Furthermore, related hydrolyzable tannins from Terminalia chebula have been shown to inhibit herpes simplex virus 1 (HSV-1) entry by blocking the interaction between viral glycoproteins and cell surface glycosaminoglycans. asm.org Extracts containing these tannins can also disrupt bacterial cell membranes, contributing to their antibacterial effects. medicaljournalshouse.com